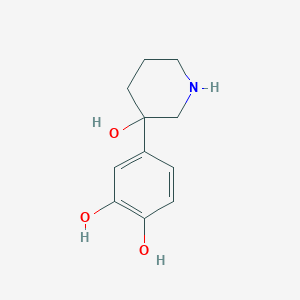

4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol

説明

特性

分子式 |

C11H15NO3 |

|---|---|

分子量 |

209.24 g/mol |

IUPAC名 |

4-(3-hydroxypiperidin-3-yl)benzene-1,2-diol |

InChI |

InChI=1S/C11H15NO3/c13-9-3-2-8(6-10(9)14)11(15)4-1-5-12-7-11/h2-3,6,12-15H,1,4-5,7H2 |

InChIキー |

REBGJGKBMBFBHE-UHFFFAOYSA-N |

SMILES |

C1CC(CNC1)(C2=CC(=C(C=C2)O)O)O |

正規SMILES |

C1CC(CNC1)(C2=CC(=C(C=C2)O)O)O |

同義語 |

1,2-Benzenediol, 4-(3-hydroxy-3-piperidinyl)- (9CI) |

製品の起源 |

United States |

準備方法

Direct Coupling of Catechol with Heterocycloalkanones

The synthesis of 4-substituted catechol derivatives often begins with the direct coupling of 1,2-dihydroxybenzene (catechol) with heterocyclic ketones. In analogous syntheses of 4-(tetrahydro-pyran-4-yl)-benzene-1,3-diol, resorcinol reacts with tetrahydro-4-pyranone in the presence of a strong base (e.g., sodium hydroxide) to form a benzylic alcohol intermediate. For 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol, this strategy would involve substituting resorcinol with catechol and tetrahydro-4-pyranone with 3-hydroxypiperidin-3-one.

Reaction Conditions :

-

Molar Ratio : Catechol-to-heterocycloalkanone ratios between 1:1 and 4:1 to drive equilibrium toward product formation.

Mechanistic Insights :

The base deprotonates catechol, enhancing its nucleophilicity for attack on the carbonyl carbon of 3-hydroxypiperidin-3-one. This forms a tetrahedral intermediate that collapses to yield the benzylic alcohol. The reaction avoids protective groups, streamlining the synthesis.

Hydrogenation and Reduction of Intermediate Alcohols

Palladium-Catalyzed Hydrogenation

The benzylic alcohol intermediate undergoes hydrogenation to reduce the hydroxyl group to a methylene group. For 4-(tetrahydro-pyran-4-yl)-benzene-1,3-diol, this step employs 10% palladium on carbon under 5 bar hydrogen pressure in tetrahydrofuran (THF) and acetic acid, achieving 92% yield.

Proposed Protocol for Target Compound :

-

Substrate : 4-(3-Hydroxy-piperidin-3-yl)-benzene-1,2-diol intermediate.

-

Catalyst : 10% Pd/C (20% by weight relative to substrate).

-

Solvent System : THF/acetic acid (4:1 v/v).

Challenges :

-

The 3-hydroxypiperidine moiety may necessitate milder conditions to prevent over-reduction or epimerization.

-

Extended reaction times (up to 6 days) observed in analogous systems suggest kinetic hurdles in sterically hindered substrates.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar solvents like water or tert-butanol enhance solubility of catechol and heterocycloalkanones, while elevated temperatures (50–60°C) accelerate reaction rates without compromising selectivity.

Table 1. Solvent Optimization for Coupling Reaction

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Profiling

For structurally related compounds, ¹H NMR in DMSO-d₆ confirms regiochemistry and purity:

Impurity Analysis :

Chromatographic methods (e.g., silica gel column chromatography with heptane/ethyl acetate gradients) resolve byproducts, yielding >95% purity.

Industrial-Scale Adaptations and Economic Considerations

Atom Economy and Cost Efficiency

The direct coupling-hydrogenation sequence eliminates protective group manipulations, reducing step count and waste. Resorcinol-derived protocols demonstrate 48–92% yields with commodity chemicals (e.g., NaOH, Pd/C), making them cost-effective for kilogram-scale production.

Table 2. Cost Analysis of Key Reagents

| Reagent | Price per kg (USD) | Quantity per kg Product |

|---|---|---|

| Catechol | 120 | 2.5 kg |

| 3-Hydroxypiperidin-3-one | 950 | 0.8 kg |

| Pd/C (10%) | 3000 | 0.2 kg |

化学反応の分析

反応の種類

酸化: この化合物は、特にヒドロキシ基で酸化反応を起こし、ケトンやアルデヒドを生成します。

還元: 還元反応は、芳香環またはピペリジン環を標的にすることができ、飽和誘導体の形成につながる可能性があります。

一般的な試薬と条件

酸化剤: 過酸化水素、四酸化オスミウム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換試薬: ハロゲン化アルキル、アシルクロリド。

主要な生成物

酸化生成物: ケトン、アルデヒド。

還元生成物: 飽和誘導体。

置換生成物: アルキル化またはアシル化誘導体。

科学的研究の応用

4-(3-ヒドロキシ-ピペリジン-3-イル)-ベンゼン-1,2-ジオールは、科学研究においていくつかの応用があります。

医薬品化学: この化合物は、特に神経疾患を標的にした創薬におけるファーマコフォアとしての可能性が研究されています。

有機合成: これは、天然物や医薬品を含むより複雑な分子の合成における中間体として役立ちます。

生物学的研究: 酵素や受容体などの生体高分子との相互作用が研究されており、その作用機序と潜在的な治療用途を理解しています。

産業応用: これは、新しい材料の開発やさまざまな化学プロセスにおける触媒として使用される可能性があります。

作用機序

6. 類似の化合物との比較

類似の化合物

- 4-(3-ヒドロキシ-ピペリジン-3-イル)-酢酸エチルエステル塩酸塩 .

- 4-(3-ヒドロキシ-ピペリジン-3-イル)-ベンゼン-1,3-ジオール .

- 4-(3-ヒドロキシ-ピペリジン-3-イル)-ベンゼン-1,4-ジオール .

独自性

4-(3-ヒドロキシ-ピペリジン-3-イル)-ベンゼン-1,2-ジオールは、ベンゼン環上のヒドロキシ基の特定の位置により、化学反応性と生物学的活性を影響を与える可能性があり、独自性があります。ピペリジン環の存在は、さらにその独自性を高め、さまざまな化学修飾と相互作用のための汎用性の高い足場を提供します。

類似化合物との比較

Table 1: Structural and Physical Comparison

Key Observations :

- Hydrophilicity: The hydroxypiperidine group likely enhances water solubility compared to alkoxyethyl (e.g., 4a–4f) or arylvinyl (e.g., trans-stilbenoids) substituents, but less than polar groups like amino-hydroxyethyl in norepinephrine .

Key Observations :

- Antimicrobial Potential: Hydroxyalkyl substituents (e.g., 3-hydroxybutan-2-yl in ) correlate with anti-MRSA activity, suggesting the hydroxypiperidine group may similarly enhance antimicrobial properties.

- Fluorescence Probes: Extended aromatic systems (naphthalene, anthracene) in trans-stilbenoids enable amyloid detection . The hydroxypiperidine group lacks fluorescence but may improve target specificity via hydrogen bonding.

- Neurological Activity: Norepinephrine’s amino-hydroxyethyl group is critical for adrenergic signaling . The hydroxypiperidine moiety could mimic this interaction but with altered receptor affinity due to its cyclic structure.

生物活性

4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol, also known as a derivative of piperidine, exhibits significant biological activity due to its unique structural features. The compound's hydroxyl groups on the benzene ring and the piperidine moiety contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C₁₁H₁₅N₁O₃. Its structure includes:

- Hydroxyl Groups : Two hydroxyl groups positioned on the benzene ring, which enhance its reactivity and potential for hydrogen bonding.

- Piperidine Ring : The piperidine component provides basic properties and can interact with biological receptors.

The biological activity of this compound primarily arises from its ability to interact with enzymes and receptors. The hydroxyl groups can form hydrogen bonds, leading to modulation of target protein activities. This interaction is crucial in therapeutic contexts, particularly in neurological disorders.

Biological Activity Overview

Research indicates that this compound has several biological activities:

- Antioxidant Activity : The compound displays potential antioxidant properties, which can protect cells from oxidative stress.

- Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : Its structure suggests possible applications in treating neurodegenerative diseases by modulating neurotransmitter systems.

1. Anticancer Activity

A study investigating various derivatives of piperidine compounds found that those similar to this compound exhibited significant inhibitory effects on breast cancer cell lines. The compound was shown to induce apoptosis in MCF-7 cells with an IC₅₀ value of approximately 15 µM, indicating potent anticancer properties .

2. Neuroprotective Studies

Research focusing on the neuroprotective effects of similar compounds indicated that they could mitigate neuronal damage in models of oxidative stress. In vitro assays demonstrated that the compound reduced cell death in primary neuronal cultures exposed to toxic agents .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol, and how can hydroxyl group reactivity be managed during synthesis?

- Methodological Answer : Multi-step organic synthesis is typically employed, starting with protected intermediates to prevent unwanted side reactions. For example, piperidine hydroxyl groups may require temporary protection (e.g., silyl ethers or benzyl groups) to avoid interference during coupling reactions. Post-synthesis deprotection under mild acidic or catalytic hydrogenation conditions can restore the hydroxyl functionality. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize byproducts. Refer to analogous synthesis protocols for structurally related compounds, such as those involving piperidine derivatives .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : A combination of 1H/13C NMR (to assign proton and carbon environments), high-resolution mass spectrometry (HRMS) (for molecular formula validation), and FT-IR (to identify hydroxyl stretching vibrations) is essential. For crystalline samples, X-ray diffraction (XRD) provides definitive stereochemical information. Cross-referencing experimental data with computational predictions (e.g., NMR chemical shifts via DFT) enhances accuracy. Structural ambiguities, such as tautomerism, may require 2D NMR techniques (e.g., COSY, NOESY) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic behavior of this compound, and what validation steps are necessary?

- Methodological Answer : Density Functional Theory (DFT) calculations can optimize the compound’s geometry and predict electronic properties (e.g., HOMO-LUMO gaps). For pharmacokinetics, molecular docking (using software like AutoDock Vina) evaluates binding affinity to target proteins, prioritizing parameters such as binding energy (ΔG) and ligand efficiency. Molecular dynamics (MD) simulations assess stability in biological matrices. Experimental validation via in vitro assays (e.g., plasma protein binding, metabolic stability in liver microsomes) is critical to confirm computational findings .

Q. What approaches resolve contradictions between experimental spectral data and theoretical predictions for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects, dynamic processes (e.g., rotamers), or computational approximations. Address these by:

- Repeating experiments under controlled conditions (e.g., deuterated solvents, variable-temperature NMR).

- Using higher-level theory (e.g., MP2 instead of DFT) for computational models.

- Cross-validating with alternative techniques (e.g., comparing XRD-derived bond lengths with DFT-optimized structures). Case studies on similar diol derivatives highlight the importance of iterative refinement between theory and experiment .

Experimental Design & Data Analysis

Q. How should stability studies for this compound be designed to assess degradation under physiological conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to:

- pH variations (e.g., buffers at pH 1.2, 4.5, 7.4).

- Thermal stress (e.g., 40°C, 60°C) in controlled humidity chambers.

- Oxidative conditions (e.g., H2O2 exposure).

Analyze degradation products via HPLC-MS and quantify stability using kinetic modeling (e.g., Arrhenius plots). Include control samples to distinguish thermal vs. hydrolytic degradation pathways.

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Focus on modular synthesis to systematically vary substituents (e.g., alkylation/acylation of hydroxyl groups, piperidine ring modifications). Use parallel synthesis for high-throughput screening. Prioritize derivatives based on computational ADMET predictions (e.g., logP, polar surface area). Validate biological activity via dose-response assays (e.g., IC50 determination) and correlate with structural features using multivariate analysis (e.g., QSAR models) .

Data Presentation & Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。